1-{2H,3H-pyrazolo[3,2-b][1,3]oxazol-6-yl}methanamine
CAS No.: 1541853-83-1
Cat. No.: VC4165658
Molecular Formula: C6H9N3O
Molecular Weight: 139.158
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1541853-83-1 |
|---|---|
| Molecular Formula | C6H9N3O |
| Molecular Weight | 139.158 |
| IUPAC Name | 2,3-dihydropyrazolo[5,1-b][1,3]oxazol-6-ylmethanamine |
| Standard InChI | InChI=1S/C6H9N3O/c7-4-5-3-6-9(8-5)1-2-10-6/h3H,1-2,4,7H2 |
| Standard InChI Key | UFTFTRFTKYFLFS-UHFFFAOYSA-N |
| SMILES | C1COC2=CC(=NN21)CN |
Introduction
1-{2H,3H-pyrazolo[3,2-b] oxazol-6-yl}methanamine is a complex organic compound with the CAS number 1541853-83-1. It belongs to the class of pyrazolo-oxazoles, which are heterocyclic compounds known for their diverse biological activities. This compound is characterized by its unique molecular structure, which combines pyrazole and oxazole rings.
Synthesis and Characterization
Characterization of such compounds often involves spectroscopic techniques like NMR (Nuclear Magnetic Resonance) and mass spectrometry to confirm the molecular structure. For similar compounds, NMR spectra would typically show signals corresponding to the protons and carbons in the pyrazolo-oxazole ring and the methanamine group.
Biological Activity and Potential Applications
While specific biological activity data for 1-{2H,3H-pyrazolo[3,2-b] oxazol-6-yl}methanamine are not readily available, compounds with similar structures have shown promise in various therapeutic areas. Heterocyclic compounds like pyrazolo-oxazoles are known for their potential as antimicrobial, antiviral, and anticancer agents due to their ability to interact with biological targets.
Related Compounds and Research Findings
Related compounds, such as {2H,3H-pyrazolo[3,2-b] oxazol-6-yl}methanol (CAS: 623565-49-1), have been studied for their chemical properties and potential applications . Another related compound, 2H,3H-pyrazolo[3,2-b] oxazole-6-carboxylic acid (CAS: 1239722-75-8), is available for research purposes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume